

1-(4-Fluorophenyl)cyclopropanamine CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-(4-Fluorophenyl)cyclopropanamine
Cat. No.:	B1315491

[Get Quote](#)

Technical Guide: 1-(4-Fluorophenyl)cyclopropanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(4-Fluorophenyl)cyclopropanamine**, including its chemical and physical properties, synthesis, biological activities, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

1-(4-Fluorophenyl)cyclopropanamine is a synthetic organic compound that has garnered interest as a key intermediate in the preparation of various biologically active molecules.^[1] It is available as a free base and as a hydrochloride salt, with the salt form exhibiting enhanced aqueous solubility.

Table 1: Chemical Identifiers and Properties

Property	Value (Free Base)	Value (Hydrochloride Salt)	Reference(s)
CAS Number	474709-83-6	1134524-25-6	[2]
Molecular Formula	C ₉ H ₁₀ FN	C ₉ H ₁₁ ClFN	[1] [2]
Molecular Weight	151.18 g/mol	187.64 g/mol	[2]
Appearance	Colorless to light yellow liquid	Solid	[1]
Boiling Point	207.3 ± 33.0 °C (Predicted)	Not Available	[1]
Density	1.184 ± 0.06 g/cm ³ (Predicted)	Not Available	[1]
pKa	7.73 ± 0.20 (Predicted)	Not Available	[1]
Solubility	Soluble in ethanol, chloroform, dimethylformamide	~15 mg/mL in PBS (pH 7.4) at 25°C	[1]
Storage	2-8°C, sealed in dry, dark place	2-8°C, in airtight containers	[1]

Table 2: Spectroscopic Data

Technique	Data	Reference(s)
NMR Spectroscopy	Cyclopropane ring protons: δ 1.2–1.8 ppm	
Mass Spectrometry	Molecular ion peak (free base): m/z 165.08	

Synthesis of 1-(4-Fluorophenyl)cyclopropanamine

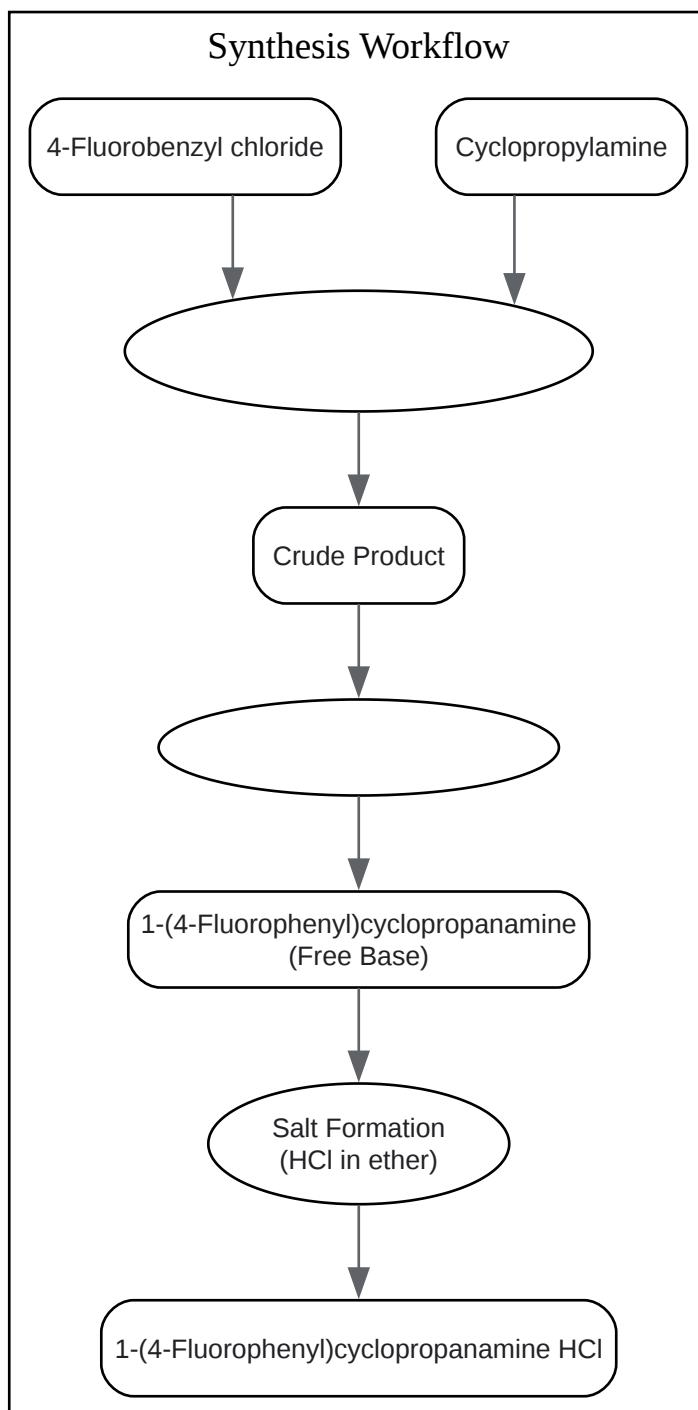
The synthesis of **1-(4-Fluorophenyl)cyclopropanamine** typically involves the formation of the cyclopropane ring followed by the introduction of the amine group.^[2] Several synthetic strategies have been described, including the reaction of a fluorophenyl precursor with a cyclopropylamine equivalent or a Buchwald-Hartwig amination.^[2]

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol describes a general method for the synthesis of **1-(4-Fluorophenyl)cyclopropanamine**.

Materials:

- 4-Fluorobenzyl chloride
- Cyclopropylamine
- Sodium bicarbonate (NaHCO_3)
- Dichloromethane (DCM)
- Anhydrous magnesium sulfate (MgSO_4)
- Hydrochloric acid (HCl) in diethyl ether


Procedure:

- In a round-bottom flask, dissolve 4-fluorobenzyl chloride (1.0 eq) in dichloromethane.
- Add sodium bicarbonate (2.0 eq) to the solution.
- To this suspension, add cyclopropylamine (1.2 eq) dropwise at room temperature.
- Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane (3 x 50 mL).

- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
- To prepare the hydrochloride salt, dissolve the purified free base in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete.
- Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield **1-(4-Fluorophenyl)cyclopropanamine hydrochloride**.

Purity and Structural Validation:

- NMR Spectroscopy: Confirm the presence of cyclopropane ring protons (δ 1.2–1.8 ppm) and the characteristic coupling patterns of the aromatic fluorine.
- Mass Spectrometry (MS): Verify the molecular ion peak (e.g., m/z 151.18 for the free base).
- High-Performance Liquid Chromatography (HPLC): Assess purity (>98%) using a C18 column with an acetonitrile/water mobile phase.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **1-(4-Fluorophenyl)cyclopropanamine hydrochloride**.

Biological Activities

1-(4-Fluorophenyl)cyclopropanamine serves as a building block for various pharmaceutically active compounds and has demonstrated intrinsic biological activities.[1][2]

Anticancer Activity

- Cytotoxicity: The compound has shown moderate cytotoxic effects against human breast cancer (MCF-7) and cervical cancer (HeLa) cell lines, with IC₅₀ values in the range of 10-20 μ M.
- Cell Cycle Arrest: It has been observed to induce G0/G1 phase arrest in MCF-7 cells, suggesting an interference with the cell division cycle.

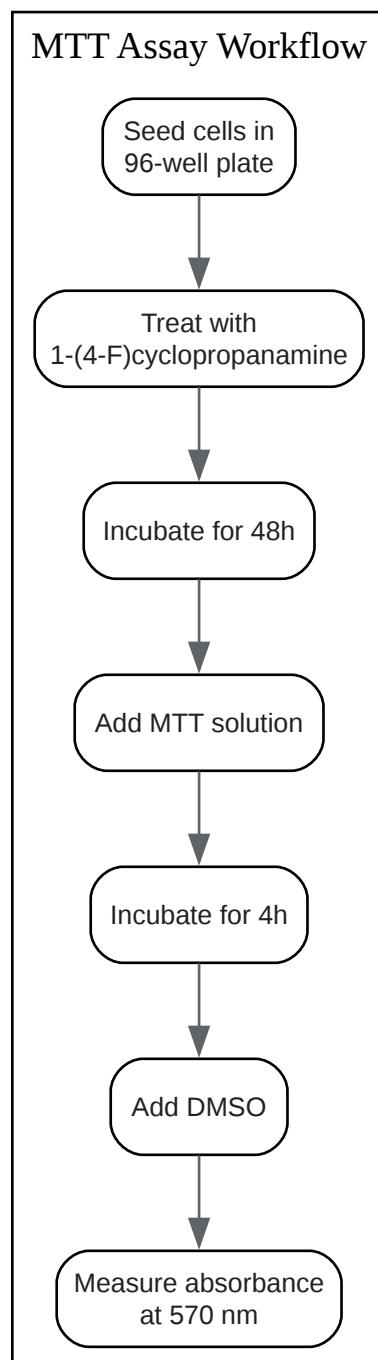
Antidepressant-like Activity

- In Vivo Studies: In animal models of depression, administration of **1-(4-Fluorophenyl)cyclopropanamine** has resulted in a significant reduction in immobility time in behavioral tests, which is indicative of antidepressant-like effects.
- Mechanism of Action: The antidepressant effects are likely mediated through the inhibition of monoamine oxidases (MAO), enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Structurally related phenylcyclopropylamines are known potent MAO inhibitors.

Experimental Protocols for Biological Assays

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of **1-(4-Fluorophenyl)cyclopropanamine** on cancer cell lines.


Materials:

- MCF-7 or HeLa cells
- Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- **1-(4-Fluorophenyl)cyclopropanamine** hydrochloride

- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates

Procedure:

- Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
- Prepare serial dilutions of **1-(4-Fluorophenyl)cyclopropanamine** hydrochloride in culture medium.
- Replace the medium in the wells with the prepared dilutions of the compound and incubate for 48 hours. Include a vehicle control (medium with the highest concentration of the solvent used to dissolve the compound).
- Add 10 μ L of MTT solution to each well and incubate for 4 hours.
- Remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

[Click to download full resolution via product page](#)

Workflow for the MTT cytotoxicity assay.

Cell Cycle Analysis

This protocol describes the analysis of cell cycle distribution using flow cytometry.

Materials:

- MCF-7 cells
- **1-(4-Fluorophenyl)cyclopropanamine** hydrochloride
- Phosphate-buffered saline (PBS)
- 70% Ethanol (ice-cold)
- RNase A (100 µg/mL)
- Propidium iodide (PI) (50 µg/mL)

Procedure:

- Treat MCF-7 cells with **1-(4-Fluorophenyl)cyclopropanamine** hydrochloride at a concentration around its IC₅₀ value for 24 hours.
- Harvest the cells by trypsinization and wash with PBS.
- Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
- Store the fixed cells at -20°C for at least 2 hours.
- Wash the cells with PBS and resuspend in PBS containing RNase A.
- Incubate at 37°C for 30 minutes.
- Add propidium iodide to the cell suspension and incubate in the dark for 15 minutes.
- Analyze the cell cycle distribution using a flow cytometer.

Monoamine Oxidase (MAO) Inhibition Assay

This is a general protocol for determining the inhibitory activity of **1-(4-Fluorophenyl)cyclopropanamine** on MAO enzymes.

Materials:

- Recombinant human MAO-A and MAO-B
- **1-(4-Fluorophenyl)cyclopropanamine** hydrochloride
- Kynuramine (substrate for MAO-A) or Benzylamine (substrate for MAO-B)
- Sodium phosphate buffer (pH 7.4)
- Spectrophotometer or fluorometer

Procedure:

- Pre-incubate the MAO enzyme with various concentrations of **1-(4-Fluorophenyl)cyclopropanamine** hydrochloride in sodium phosphate buffer for 15 minutes at 37°C.
- Initiate the reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).
- Monitor the change in absorbance or fluorescence over time, which corresponds to the formation of the product (4-hydroxyquinoline from kynuramine or benzaldehyde from benzylamine).
- Calculate the initial reaction rates and determine the IC₅₀ value for the inhibition of each MAO isoform.

Potential Signaling Pathways Monoamine Oxidase Inhibition

The primary mechanism for the antidepressant-like effects of **1-(4-Fluorophenyl)cyclopropanamine** is likely through the inhibition of MAO-A and MAO-B. This leads to an increase in the synaptic levels of monoamine neurotransmitters.

[Click to download full resolution via product page](#)

Mechanism of antidepressant action via MAO inhibition.

Potential Anticancer Signaling Pathways

While the exact signaling pathways for the anticancer effects of **1-(4-Fluorophenyl)cyclopropanamine** are not fully elucidated, based on the activities of structurally related compounds and its observed effects on the cell cycle, the following pathways may be involved:

- MAPK/ERK Pathway: This pathway is crucial for cell proliferation, and its modulation could lead to cell cycle arrest.

- PI3K/Akt Pathway: This is a key survival pathway, and its inhibition can promote apoptosis.

Further research is required to confirm the involvement of these or other pathways in the anticancer activity of **1-(4-Fluorophenyl)cyclopropanamine**.

Safety and Handling

Hazard Statements:

- H302: Harmful if swallowed.[3]
- H315: Causes skin irritation.[3]
- H319: Causes serious eye irritation.[3]
- H335: May cause respiratory irritation.[3]

Precautionary Measures:

- Use in a well-ventilated area or under a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
- Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.[1]
- Avoid contact with skin and eyes.[1]
- In case of contact, rinse immediately with plenty of water.
- Store in a cool, dry, and well-ventilated place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. 1-(4-Fluorophenyl)cyclopropanamine hydrochloride | 1134524-25-6 | Benchchem [benchchem.com]
- 3. 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [1-(4-Fluorophenyl)cyclopropanamine CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1315491#1-4-fluorophenyl-cyclopropanamine-cas-number-and-properties\]](https://www.benchchem.com/product/b1315491#1-4-fluorophenyl-cyclopropanamine-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com